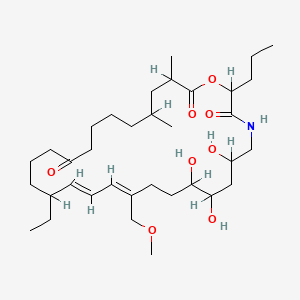

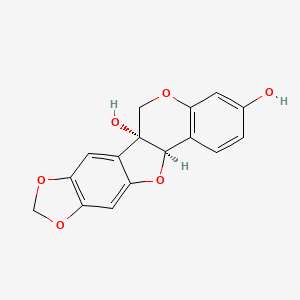

![molecular formula C16H11N5O3 B1242976 3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)

3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-nitro-N-(6-quinoxalinylmethylideneamino)benzamide is a quinoxaline derivative.

Aplicaciones Científicas De Investigación

Neuroprotective Applications

- Neuroprotection in Cerebral Ischemia: A study on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, highlights its role in neuroprotection against cerebral ischemia. NBQX acts as a potent inhibitor of the quisqualate subtype of the glutamate receptor, effectively protecting against global ischemia even when administered post-ischemia (Sheardown et al., 1990).

Applications in Diabetes Treatment

- α-Glucosidase Inhibitory Activity: Derivatives of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide have been synthesized and found to exhibit significant α-glucosidase inhibitory activity, making them potential candidates for treating type II diabetes (Khan et al., 2014).

Applications in Molecular Dynamics

- Configurational Dynamics Study: A derivative of 2-pyridinecarboxaldehyde, which exhibits E/Z isomerization, has been studied. This research enhances understanding of the dynamic properties of these compounds, relevant for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Biological Activity and DNA Interactions

- Bifunctionalized Quinoxalines: Studies on 2,3-bifunctionalized quinoxalines have shown minimal biological activities in various tests, including DNA footprinting, anti-tubercular, anti-fungal, and anticancer tests. However, the addition of a nitro group alters charge distribution, enhancing their biological effects and binding to DNA (Waring et al., 2002).

Antibacterial Applications

- Synthesis and Antibacterial Studies: Novel benzoderivatives of quinoxaline, including 3-nitro anilines, have been synthesized and evaluated for their antibacterial properties (Karna, 2019).

Selective Detection Applications

- Zn2+ Ion Detection: A chelating fluorophore based on quinoline benzohydrazide has been developed for selective detection of Zn2+ ions, demonstrating a shift in emission peak and enhancement in fluorescence intensity upon Zn2+ addition (Cheng, 2008).

Reactivity Studies

- Nitro Heteroaromatic Anions Reactivity: Research into nitro heteroaromatic compounds, such as quinoxalines, explores their ambident reactivity, leading to the formation of pyrimidine N-oxides and pyrroles under different conditions (Murashima et al., 1996).

Antimicrobial Agent Synthesis

- Synthesis of Benzohydrazonamides: New N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides have been synthesized and shown to possess significant antibacterial and antifungal activities (Gomaa et al., 2020).

Fluorescent Applications

- Fluorescent Whiteners for Fibres: 6-Acetamido-2-substituted quinoxaline derivatives have been synthesized and evaluated as fluorescent whiteners for polyester fibers, showcasing their potential in textile applications (Rangnekar & Tagdiwala, 1986).

Sensor Design

- Fluorescence Sensor for Zn2+ Detection: A photochromic diarylethene with a N'-(quinolin-8-ylmethylene)benzohydrazide group has been synthesized, acting as a sensitive fluorescence ratiometric sensor for Zn2+ detection, with potential applications in cellular studies (Wang et al., 2018).

Propiedades

Fórmula molecular |

C16H11N5O3 |

|---|---|

Peso molecular |

321.29 g/mol |

Nombre IUPAC |

3-nitro-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C16H11N5O3/c22-16(12-2-1-3-13(9-12)21(23)24)20-19-10-11-4-5-14-15(8-11)18-7-6-17-14/h1-10H,(H,20,22)/b19-10+ |

Clave InChI |

APZQDLAYYOUJQS-VXLYETTFSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2 |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC3=NC=CN=C3C=C2 |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC3=NC=CN=C3C=C2 |

Solubilidad |

0.3 [ug/mL] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

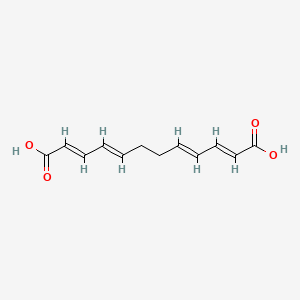

![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)

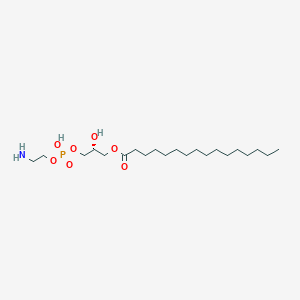

![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)

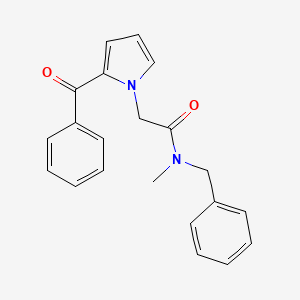

![4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1242913.png)

![5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester](/img/structure/B1242917.png)